molecular formula C9H17NOS B13337970 3-Methyl-N-(thietan-3-yl)tetrahydro-2H-pyran-4-amine

3-Methyl-N-(thietan-3-yl)tetrahydro-2H-pyran-4-amine

Katalognummer: B13337970
Molekulargewicht: 187.30 g/mol
InChI-Schlüssel: CXJZLGREACOQQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-N-(thietan-3-yl)tetrahydro-2H-pyran-4-amine is an organic compound that features a tetrahydropyran ring substituted with a methyl group and a thietan-3-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(thietan-3-yl)tetrahydro-2H-pyran-4-amine typically involves the reaction of tetrahydropyran derivatives with thietan-3-ylamine under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the amine, followed by nucleophilic substitution on the tetrahydropyran ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-N-(thietan-3-yl)tetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thietan ring to a more saturated form.

    Substitution: Nucleophilic substitution reactions can occur at the amine or thietan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the molecule.

Wissenschaftliche Forschungsanwendungen

3-Methyl-N-(thietan-3-yl)tetrahydro-2H-pyran-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Methyl-N-(thietan-3-yl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methyltetrahydropyran: A structurally similar compound with a methyl group on the tetrahydropyran ring.

    Tetrahydro-2H-pyran-4-amine: Lacks the thietan-3-yl group but shares the tetrahydropyran and amine functionalities.

Uniqueness

3-Methyl-N-(thietan-3-yl)tetrahydro-2H-pyran-4-amine is unique due to the presence of both the thietan-3-yl and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C9H17NOS

Molekulargewicht

187.30 g/mol

IUPAC-Name

3-methyl-N-(thietan-3-yl)oxan-4-amine

InChI

InChI=1S/C9H17NOS/c1-7-4-11-3-2-9(7)10-8-5-12-6-8/h7-10H,2-6H2,1H3

InChI-Schlüssel

CXJZLGREACOQQI-UHFFFAOYSA-N

Kanonische SMILES

CC1COCCC1NC2CSC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.